5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
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Overview
Description
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is an organic compound that belongs to the class of organic compounds known as 2,3-diphenylfurans .
Molecular Structure Analysis
The molecular formula of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is C6H7N3O. It has a molecular weight of 137.14 . The structure contains a furan ring substituted with a phenyl group only at the C2- and C3-positions .Physical And Chemical Properties Analysis
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is a solid compound. It has a density of 1.4±0.1 g/cm3. The boiling point is 375.9±45.0 °C at 760 mmHg. The compound has a polar surface area of 61 Å2 and a molar volume of 98.3±3.0 cm3 .Scientific Research Applications
Proteomics Research
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: is a valuable heterocyclic building block in proteomics research . Its unique structure allows for the synthesis of complex proteins and peptides, which are essential for understanding protein functions and interactions within biological systems.
Antiviral Agents
The compound has been studied for its potential use in the synthesis of antiviral agents . Its ability to integrate into nucleoside analogs makes it a candidate for the development of new medications targeting viral replication processes.
Kinase Inhibition
Due to its structural compatibility, 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine can be used to create kinase inhibitors . Kinases are enzymes that play a crucial role in signaling pathways, and their inhibition can be beneficial in treating various diseases, including cancer.
Safety and Hazards
properties
IUPAC Name |
5,6-dihydrofuro[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6-8-3-4-1-2-10-5(4)9-6/h3H,1-2H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQSMMWWKODFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=NC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599225 |
Source
|
Record name | 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88513-35-3 |
Source
|
Record name | 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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